molecular formula C7H11NO B12551174 6,6-Dimethyl-5,6-dihydropyridin-2(1H)-one CAS No. 189195-62-8

6,6-Dimethyl-5,6-dihydropyridin-2(1H)-one

Cat. No.: B12551174
CAS No.: 189195-62-8
M. Wt: 125.17 g/mol
InChI Key: VGAAOFBAVFPVSS-UHFFFAOYSA-N
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Description

6,6-Dimethyl-5,6-dihydropyridin-2(1H)-one is an organic compound belonging to the class of dihydropyridines. Dihydropyridines are known for their diverse biological activities and are often used as calcium channel blockers in medicinal chemistry. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-5,6-dihydropyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with ammonia or primary amines. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-5,6-dihydropyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like alkyl halides and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

6,6-Dimethyl-5,6-dihydropyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a calcium channel blocker, which can be useful in treating cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets. In the context of its potential use as a calcium channel blocker, the compound binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine used in the treatment of hypertension.

    Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.

Uniqueness

6,6-Dimethyl-5,6-dihydropyridin-2(1H)-one is unique due to its specific structural features, which may confer distinct biological activities compared to other dihydropyridines

Properties

CAS No.

189195-62-8

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

2,2-dimethyl-1,3-dihydropyridin-6-one

InChI

InChI=1S/C7H11NO/c1-7(2)5-3-4-6(9)8-7/h3-4H,5H2,1-2H3,(H,8,9)

InChI Key

VGAAOFBAVFPVSS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CC(=O)N1)C

Origin of Product

United States

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